molecular formula C12H16O2 B13344529 1-(Phenoxymethyl)cyclopentan-1-ol

1-(Phenoxymethyl)cyclopentan-1-ol

Cat. No.: B13344529
M. Wt: 192.25 g/mol
InChI Key: YFEMKPLOZXDSSJ-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2. It is a cyclopentanol derivative where a phenoxymethyl group is attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Phenoxymethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Phenoxymethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenoxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.

    Phenoxymethyl derivatives: Compounds with a phenoxymethyl group attached to various backbones.

    Cyclopentanone: A ketone derivative of cyclopentane.

Uniqueness

1-(Phenoxymethyl)cyclopentan-1-ol is unique due to the combination of the cyclopentanol and phenoxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-(Phenoxymethyl)cyclopentan-1-ol is an organic compound characterized by its distinct molecular structure, which includes a cyclopentanol moiety and a phenoxymethyl group. This unique combination imparts specific chemical and biological properties that make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CCC(C1)(COC2=CC=CC=C2)O

The compound is synthesized through methods such as the reaction of cyclopentanone with phenoxymethyl chloride, utilizing nucleophilic substitution to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxymethyl group can modulate enzyme activity, while the cyclopentanol portion may influence the compound's overall pharmacological effects. This dual functionality supports its potential therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study focused on phenoxymethyl derivatives highlighted their effectiveness against Gram-positive bacteria. Although this compound was not directly tested, its structural analogs showed significant activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study 2: Pharmacological Profiling

Research into compounds similar to this compound revealed insights into their pharmacokinetics and potential therapeutic uses. For instance, phenoxymethylpenicillin (a related compound) demonstrated a narrow spectrum of activity against encapsulated bacteria, suggesting that structural modifications could enhance efficacy against specific microbial targets .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
CyclopentanolSimple alcoholLimited biological activity
PhenoxymethylpenicillinBeta-lactam antibioticEffective against Gram-positive bacteria
This compoundCyclopentanol derivativePotential antimicrobial and antifungal

The comparison illustrates that while cyclopentanol itself has limited biological activity, the addition of the phenoxymethyl group in this compound may enhance its biological profile significantly.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(phenoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2

InChI Key

YFEMKPLOZXDSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COC2=CC=CC=C2)O

Origin of Product

United States

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